molecular formula C21H21BrN2O3 B10855042 AChE-IN-26

AChE-IN-26

Cat. No.: B10855042
M. Wt: 429.3 g/mol
InChI Key: VGTPSQFSPGENRA-UHFFFAOYSA-N
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Description

AChE-IN-26 is a compound known for its inhibitory effects on acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. This compound has an IC50 value of 0.42 micromolar, indicating its potency as an acetylcholinesterase inhibitor . It is primarily used in research related to neurological disorders, particularly Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AChE-IN-26 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. general methods for synthesizing acetylcholinesterase inhibitors often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including batch and continuous flow processes. These methods ensure the efficient and consistent production of the compound while maintaining high purity and yield. The use of automated reactors and stringent quality control measures are essential in industrial settings to produce research-grade this compound .

Chemical Reactions Analysis

Types of Reactions

AChE-IN-26 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of this compound may yield oxidized derivatives with altered biological activity, while reduction may produce reduced forms with different pharmacological properties .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H21BrN2O3

Molecular Weight

429.3 g/mol

IUPAC Name

N-(1-benzylpyridin-1-ium-4-yl)-3,4-dimethoxybenzamide;bromide

InChI

InChI=1S/C21H20N2O3.BrH/c1-25-19-9-8-17(14-20(19)26-2)21(24)22-18-10-12-23(13-11-18)15-16-6-4-3-5-7-16;/h3-14H,15H2,1-2H3;1H

InChI Key

VGTPSQFSPGENRA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=[N+](C=C2)CC3=CC=CC=C3)OC.[Br-]

Origin of Product

United States

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